Hexamethylindanopyran, (4S,7R)-

Description

BenchChem offers high-quality Hexamethylindanopyran, (4S,7R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexamethylindanopyran, (4S,7R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

252332-95-9 |

|---|---|

Molecular Formula |

C18H26O |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

(4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |

InChI |

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m1/s1 |

InChI Key |

ONKNPOPIGWHAQC-NEPJUHHUSA-N |

Isomeric SMILES |

C[C@@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C |

Canonical SMILES |

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (4S,7R)-Hexamethylindanopyran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,7R)-Hexamethylindanopyran, a key stereoisomer of the widely used fragrance ingredient Galaxolide® (HHCB), is a polycyclic musk renowned for its potent and pleasant olfactory properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of this specific enantiomer. Due to the limited availability of experimental data for the isolated (4S,7R) isomer, this document leverages data from studies on Galaxolide mixtures and related stereoisomers to present a thorough understanding of its characteristics. This guide includes a summary of its physicochemical properties, a detailed discussion of its synthesis and analytical separation, and an exploration of its interaction with olfactory receptors.

Chemical Identity and Structure

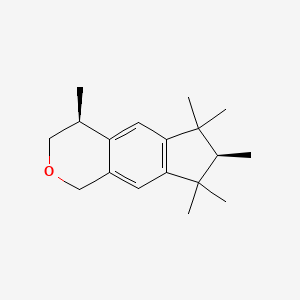

(4S,7R)-Hexamethylindanopyran is one of the four principal stereoisomers of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene. Its chemical structure is characterized by a fused ring system consisting of an indane and a pyran moiety, with six methyl groups as substituents. The stereochemistry at the chiral centers C4 and C7 is crucial for its distinct musk odor.[1]

Table 1: Chemical Identifiers for (4S,7R)-Hexamethylindanopyran

| Identifier | Value |

| IUPAC Name | (4S,7R)-4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene[2] |

| Synonyms | (4S,7R)-Galaxolide, HHCB ((-)-(4S,7R)-form)[2] |

| CAS Number | 252332-95-9[2] |

| Molecular Formula | C₁₈H₂₆O[2] |

| Molecular Weight | 258.4 g/mol [2] |

| InChI Key | ONKNPOPIGWHAQC-NEPJUHHUSA-N[2] |

Physicochemical Properties

Experimental physicochemical data specifically for the isolated (4S,7R)-Hexamethylindanopyran isomer is scarce in publicly available literature. The data presented below is largely based on the commercial mixture of Galaxolide or other specific isomers and should be considered as an approximation for the (4S,7R) enantiomer.

Table 2: Physicochemical Properties of Hexamethylindanopyran (Galaxolide Mixture and Related Isomers)

| Property | Value | Reference Isomer/Mixture |

| Physical State | Viscous liquid at room temperature | Galaxolide Mixture[1] |

| Melting Point | -20 °C | Galaxolide Mixture[1] |

| Boiling Point | ~330 °C (estimated) | Galaxolide Mixture[1] |

| log Kow (Octanol-Water Partition Coefficient) | 5.3 - 5.9 | Galaxolide Mixture[1] |

| Water Solubility | 1.65 - 1.99 mg/L at 25 °C | Galaxolide Mixture |

| Odor Threshold | As low as 1 ng/L | (4S,7R) and (4S,7S) isomers[1] |

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of hexamethylindanopyran, such as the (4S,7R) form, requires stereoselective methods to control the configuration at the two chiral centers. A patented method for the synthesis of "(4S, 7RS)-Jiale muskiness" provides a viable, though not exhaustively detailed, pathway.[3][4][5]

Synthetic Pathway Overview

A plausible synthetic route involves the following key transformations[3][5]:

-

Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with magnesium metal to form the corresponding Grignard reagent.

-

Silane Formation: The Grignard reagent is then reacted with a silicon-containing compound, such as tetramethoxysilane, to produce a pentamethyl indane silane derivative.

-

Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is performed between the pentamethyl indane silane and a racemic 2-bromopropionate derivative. This step is crucial for establishing the desired stereochemistry and is catalyzed by a chiral nickel complex, such as one containing (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane.

-

Reduction: The resulting ester is reduced to the corresponding alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

-

Cyclization: Finally, the alcohol undergoes a cyclization reaction with paraformaldehyde to yield the target (4S,7R)-Hexamethylindanopyran.

Caption: Synthetic pathway for (4S,7R)-Hexamethylindanopyran.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the patented synthesis. Specific quantities and reaction conditions would require optimization.[3][5]

-

Step 1: Grignard Reagent and Silane Formation:

-

Under an inert atmosphere (e.g., argon), react bromo-pentamethyl indane with magnesium turnings in an appropriate ether solvent (e.g., THF) to form the Grignard reagent.

-

Add tetramethoxysilane to the Grignard solution and stir to form the pentamethyl indane silane.

-

-

Step 2: Asymmetric Hiyama Cross-Coupling:

-

In a separate reaction vessel, prepare the chiral nickel catalyst in situ by mixing a nickel salt (e.g., NiCl₂) with the chiral ligand ((1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane).

-

Add the pentamethyl indane silane and racemic 2-bromopropionate to the catalyst mixture in a suitable solvent.

-

Heat the reaction mixture to facilitate the cross-coupling. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

-

Step 3: Reduction to the Alcohol:

-

After completion of the coupling reaction, purify the resulting ester.

-

Dissolve the ester in an appropriate solvent (e.g., toluene) and cool to a low temperature (e.g., -78 °C).

-

Slowly add a solution of DIBAL-H.

-

Allow the reaction to warm to room temperature and quench carefully.

-

-

Step 4: Cyclization to (4S,7R)-Hexamethylindanopyran:

-

Dissolve the purified alcohol in a suitable solvent.

-

Add paraformaldehyde and an acid catalyst.

-

Heat the mixture to effect cyclization.

-

Upon completion, quench the reaction and purify the final product using column chromatography.

-

Analytical Methods for Chiral Separation

The analysis and separation of the stereoisomers of hexamethylindanopyran are critical for quality control and for studying the biological activity of individual isomers. Chiral chromatography is the most effective technique for this purpose.[6][7][8][9][10]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful tool for the enantioselective analysis of volatile compounds like hexamethylindanopyran.

-

Principle: A chiral stationary phase (CSP) within the GC column interacts differently with the enantiomers, leading to different retention times and thus their separation.

-

Typical Stationary Phases: Modified cyclodextrins are commonly used CSPs for this type of separation.

-

Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another widely used technique for the separation of stereoisomers.

-

Principle: Similar to chiral GC, a chiral stationary phase in the HPLC column enables the separation of enantiomers.

-

Typical Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol) is optimized to achieve the best separation.

-

Detection: UV detection is commonly used if the molecule has a suitable chromophore.

Caption: Workflow for chiral separation of Hexamethylindanopyran isomers.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for (4S,7R)-Hexamethylindanopyran

| Technique | Expected Key Features |

| ¹H NMR | - Multiple signals in the aliphatic region (0.8 - 2.5 ppm) corresponding to the numerous methyl and methylene protons. - Signals for the aromatic protons. - Signals for the protons on the pyran ring. |

| ¹³C NMR | - Resonances for the six distinct methyl carbons. - Signals for the methylene carbons in the pyran and indane rings. - Signals for the quaternary carbons. - Resonances for the aromatic carbons. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 258. - Characteristic fragmentation patterns resulting from the loss of methyl groups and other fragments from the ring system. |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations for aliphatic and aromatic groups (~2850-3100 cm⁻¹). - C-O-C stretching vibration for the ether linkage in the pyran ring (~1050-1150 cm⁻¹). - Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹). |

Biological Activity and Signaling Pathway

The primary biological activity of (4S,7R)-Hexamethylindanopyran is its function as a musk odorant. The perception of musk odors is mediated by specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory Receptors for Musk Compounds

Several human olfactory receptors have been identified that respond to various musk compounds, including Galaxolide. These include OR5AN1, OR1A1, OR5A2, and OR4D6.[11][12][13][14] Specifically, genetic variations in OR4D6 have been associated with differences in the perception of Galaxolide.[14] While the specific interaction of the (4S,7R) isomer with these receptors has not been detailed, it is highly probable that it binds to one or more of these, with its specific stereochemistry contributing to a high-affinity interaction.

Olfactory Signaling Pathway

The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its cognate olfactory receptor initiates a downstream signaling cascade.

-

Receptor Binding: The odorant molecule binds to a specific olfactory receptor on the cilia of an olfactory sensory neuron.

-

G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a coupled G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron's membrane.

-

Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

Caption: Olfactory signaling pathway for musk compounds.

Conclusion

(4S,7R)-Hexamethylindanopyran is a structurally complex and olfactorily significant molecule. While a complete experimental dataset for this specific isomer is not yet available, this guide provides a comprehensive overview based on the existing literature for Galaxolide and its related compounds. The stereoselective synthesis and chiral separation of this enantiomer are key challenges and areas for future research. A deeper understanding of its interaction with specific olfactory receptors will be crucial for the development of new and improved musk fragrances and for elucidating the fundamental principles of olfaction.

References

- 1. Galaxolide - Wikipedia [en.wikipedia.org]

- 2. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S, 7RS)-galaxolide synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Galaxolide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]

- 6. Chiral analysis - Wikipedia [en.wikipedia.org]

- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. Chiral Separations Techniques - Video | Regis Technologies [registech.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physicochemical Characteristics of (4S,7R)-Hexamethylindanopyran

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological interactions of (4S,7R)-Hexamethylindanopyran. The information is intended for researchers, scientists, and professionals involved in drug development and fragrance science.

Introduction

(4S,7R)-Hexamethylindanopyran is a specific stereoisomer of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene (HHCB), a synthetic musk compound widely known by its trade name, Galaxolide.[1] First synthesized in 1956, Galaxolide has become a key ingredient in the fragrance industry, valued for its clean, sweet, and musky floral woody scent.[1] It is extensively used in perfumes, colognes, detergents, and fabric softeners.[1][2]

The biological activity of HHCB, particularly its olfactory properties, is highly dependent on its stereochemistry. The molecule has two chiral centers, leading to four possible stereoisomers.[1] Research has shown that the (4S,7R) and (4S,7S) isomers are the most potent in terms of their characteristic musk fragrance, while the corresponding (4R) enantiomers are significantly weaker or even odorless.[3] This stereospecificity underscores the importance of understanding the distinct properties of each isomer.

Physicochemical Properties

The fundamental physicochemical characteristics of (4S,7R)-Hexamethylindanopyran are summarized in the table below. These properties are crucial for its application, formulation, and environmental fate assessment.

| Property | Value | Reference |

| IUPAC Name | (4S,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene | [4] |

| Molecular Formula | C₁₈H₂₆O | [4] |

| Molecular Weight | 258.4 g/mol | [4] |

| CAS Number | 252332-95-9 | [4] |

| Appearance | Highly viscous liquid at room temperature (for the isomeric mixture) | [1] |

| Melting Point | -20 °C (for the isomeric mixture) | [1] |

| Boiling Point | ~330 °C (estimated, for the isomeric mixture) | [1] |

| Water Solubility | 0.1943 mg/L (for the isomeric mixture) | [5] |

| Log Kₒw | 4.8 (Computed) | [4] |

| SMILES | C[C@@H]1COCC2=CC3=C(C=C12)C(--INVALID-LINK--C)(C)C | [4] |

| InChIKey | ONKNPOPIGWHAQC-NEPJUHHUSA-N | [4] |

Experimental Protocols

The characterization and synthesis of (4S,7R)-Hexamethylindanopyran require specific and controlled experimental procedures.

3.1. Stereoselective Synthesis

Achieving high stereochemical purity is critical for producing the desired potent fragrance. While specific industrial processes are often proprietary, a general synthetic approach can be outlined.[3] A patented method describes the synthesis of (4S, 7RS)-Galaxolide, which involves the following key transformations[6]:

-

Asymmetric Cross-Coupling: An asymmetric Hiyama cross-coupling reaction is used to synthesize (S)-hexamethyl indane acid esters. This step is crucial for establishing the desired stereochemistry at the C4 position.[6]

-

Reduction: The resulting ester is then reduced to (S)-hexamethyl indanol using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[6]

-

Cyclization: The final step involves the reaction of the alcohol with polyformaldehyde in the presence of a catalyst to form the pyran ring, yielding (4S, 7RS)-Hexamethylindanopyran.[6]

3.2. Analytical Characterization

The identification and quantification of specific stereoisomers like (4S,7R)-Hexamethylindanopyran from a mixture rely on advanced analytical techniques.

-

Chiral Chromatography: This is the most critical technique for separating and quantifying the different stereoisomers of Hexamethylindanopyran.[3] Gas Chromatography (GC) with a chiral stationary phase is commonly employed.

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides high sensitivity and specificity for detecting and identifying the compound, even at trace levels in complex environmental samples.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of the molecule by analyzing the spatial proximity of different protons.[2]

Biological Activity and Signaling Pathway

The primary biological effect of (4S,7R)-Hexamethylindanopyran is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of a musk scent.[2]

4.1. Structure-Activity Relationship (SAR)

SAR studies are essential for understanding how a molecule's chemical structure influences its biological activity.[3] For Hexamethylindanopyran, the key determinants of its musk odor are:

-

Stereochemistry: The (4S) configuration is critical for potent musk odor. The spatial arrangement of the methyl groups at the C4 and C7 positions dictates how well the molecule fits into the binding pocket of the olfactory receptor.[3]

-

Molecular Shape: The rigid, polycyclic indanopyran core structure is believed to enhance its binding affinity to the specific olfactory receptors responsible for the musk scent.[3]

4.2. Olfactory Signaling Pathway

The binding of an odorant molecule like (4S,7R)-Hexamethylindanopyran to its specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This process converts the chemical signal into an electrical signal that is sent to the brain.

The generalized pathway is as follows:

-

Binding: The odorant molecule binds to an Olfactory Receptor (OR).

-

G-Protein Activation: The activated OR activates a G-protein (Golf).

-

Adenylate Cyclase Activation: The G-protein activates the enzyme adenylate cyclase III.

-

cAMP Production: Adenylate cyclase converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron's membrane, generating an action potential.

-

Signal to Brain: This electrical signal is transmitted along the axon to the olfactory bulb in the brain, where it is processed, leading to the perception of smell.

Conclusion

(4S,7R)-Hexamethylindanopyran is a commercially significant fragrance ingredient whose desirable musk odor is intrinsically linked to its specific stereochemistry. Its physicochemical properties, such as high lipophilicity and low water solubility, influence its formulation and environmental behavior. The synthesis and analysis of this specific isomer require sophisticated techniques, including asymmetric catalysis and chiral chromatography, to ensure purity and potency. The molecule's mechanism of action through the olfactory signaling pathway highlights the precise structure-activity relationship that governs the sense of smell, making it a subject of continued interest in both industrial and academic research.

References

- 1. Galaxolide - Wikipedia [en.wikipedia.org]

- 2. Hexamethylindanopyran, (4R,7R)- | 252933-48-5 | Benchchem [benchchem.com]

- 3. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]

- 4. Hexamethylindanopyran, (4S,7R)- | C18H26O | CID 14177990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]

The Stereoisomerism of Hexamethylindanopyran: A Technical Guide to its Synthesis, Separation, and Olfactory Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylindanopyran, a synthetic musk fragrance widely known by its trade name Galaxolide, is a cornerstone of the fragrance industry. Its pleasant and persistent musk odor has made it a ubiquitous ingredient in a vast array of consumer products. However, the olfactory properties of hexamethylindanopyran are not uniform across its stereoisomers. This technical guide provides an in-depth exploration of the stereoisomerism of hexamethylindanopyran, detailing the profound impact of stereochemistry on its biological activity, specifically its interaction with olfactory receptors. The guide summarizes available data on the synthesis and separation of its stereoisomers, presents quantitative data on their odor thresholds, and elucidates the general signaling pathway involved in musk odor perception. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance chemistry, providing a deeper understanding of the structure-activity relationships of this commercially significant molecule.

Introduction

Hexamethylindanopyran (HHCB) is a polycyclic musk, first synthesized in the 1960s, that has become a staple in the fragrance industry due to its clean, sweet, and floral musk scent.[1] It is a chiral molecule with two stereocenters at the C4 and C7 positions, leading to the existence of four possible stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S). The commercial production of Galaxolide typically results in a racemic mixture of these isomers.[2]

Crucially, the perception of the characteristic musk odor is highly dependent on the stereochemistry of the molecule. Research has demonstrated that the desired musk fragrance is primarily attributed to the (4S,7R) and (4S,7S) isomers, which possess remarkably low odor thresholds.[1] In contrast, their corresponding enantiomers, the (4R)-isomers, are significantly less potent or even odorless. This stereospecificity highlights the chiral nature of the olfactory receptors involved in musk perception and underscores the importance of understanding and controlling the stereochemistry of hexamethylindanopyran for fragrance applications.

This guide will delve into the stereoselective synthesis and chiral separation of hexamethylindanopyran isomers, present quantitative data on their olfactory properties, and describe the general signaling pathway for musk odor perception.

Stereoselective Synthesis of Hexamethylindanopyran Isomers

The commercial synthesis of Galaxolide typically yields a mixture of stereoisomers.[2] However, the superior olfactory properties of the (4S)-isomers have driven research into stereoselective synthesis routes to produce the olfactorily active isomers more efficiently. While detailed, publicly available protocols for the asymmetric synthesis of the individual (4S,7R) and (4S,7S) isomers are scarce, likely due to their proprietary nature within the fragrance industry, some synthetic strategies have been reported.

One patented method describes a synthetic route to a (4S, 7RS)-Galaxolide mixture, which, while not yielding a single enantiomer, represents a step towards stereocontrol.[3]

General Synthetic Approach for (4S, 7RS)-Galaxolide[3]

This method involves the following key steps:

-

Grignard Reagent Formation: Bromo-pentamethyl indane is reacted with metallic magnesium to generate a Grignard reagent.

-

Silane Formation: The Grignard reagent is then reacted with tetramethoxysilane to produce pentamethyl indane silane.

-

Asymmetric Hiyama Cross-Coupling: The pentamethyl indane silane undergoes an asymmetric Hiyama cross-coupling reaction with racemic 2-bromopropionate. This reaction is catalyzed by a chiral complex formed from (1S, 2S)-N,N-dimethyl-1,2-diphenyl diaminoethane and nickel chloride, which is crucial for inducing the desired stereochemistry at the C4 position, leading to the (S)-hexamethyl indane acid ester.

-

Reduction: The resulting ester is reduced to (S)-hexamethyl indanol using diisobutylaluminum hydride (DIBAL-H).

-

Cyclization: Finally, the (S)-hexamethyl indanol is reacted with paraformaldehyde to yield the target (4S, 7RS)-galaxolide.

This process is reported to have an overall yield of 40% with an optical purity of 91% for the (4S) configuration.[3]

Further research into asymmetric catalysis, such as the use of ruthenium-catalyzed asymmetric hydrogenation of an α-aryl acrylic acid, has been explored for the synthesis of olfactorily active stereoisomers of musk odorants, including precursors to Galaxolide.[1]

Chiral Separation of Hexamethylindanopyran Stereoisomers

The separation of the individual stereoisomers of hexamethylindanopyran from the racemic mixture is essential for studying their specific biological activities and for the production of fragrances with enhanced odor profiles. Various chromatographic techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE), employing chiral stationary phases or chiral selectors, are utilized for this purpose.

Capillary Electrophoresis (CE)

A detailed protocol for the enantiomeric separation of Galaxolide using cyclodextrin-mediated micellar electrokinetic chromatography (CD-MEKC) has been described.

Experimental Protocol: Enantiomeric Separation of Galaxolide by CD-MEKC

-

Instrumentation: A capillary electrophoresis system equipped with a UV detector.

-

Capillary: Fused-silica capillary.

-

Buffer: CHES buffer (pH 9.0) containing sodium dodecyl sulfate (SDS) as a surfactant.

-

Chiral Selector: A dual cyclodextrin (CD) system containing two neutral CDs is employed to achieve the simultaneous enantioseparation of multiple polycyclic musks, including Galaxolide.

-

Separation Conditions:

-

Voltage: Optimized for separation efficiency.

-

Temperature: Controlled to ensure reproducibility.

-

Injection: Hydrodynamic injection of the sample.

-

-

Detection: UV detection at a wavelength suitable for Galaxolide.

-

Outcome: This method allows for the separation of the enantiomers of Galaxolide, with analysis times for individual polycyclic musks being under 20 minutes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

-

Chiral GC: This technique typically employs a capillary column coated with a chiral stationary phase (CSP), often a derivative of cyclodextrin. The separation is based on the differential interaction of the enantiomers with the CSP.

-

Chiral HPLC: Chiral HPLC also utilizes a column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize the separation of enantiomers. The choice of mobile phase is critical and is determined empirically to achieve the best resolution.

Quantitative Data on Olfactory Properties

The stereoisomers of hexamethylindanopyran exhibit significant differences in their odor characteristics and potencies. The odor detection threshold is a key quantitative measure of an odorant's potency.

| Stereoisomer | Odor Description | Odor Detection Threshold (ng/L in air) |

| (4S,7R)-Galaxolide | Strong, clean, sweet, floral, woody musk | < 1 |

| (4S,7S)-Galaxolide | Strong, clean, sweet, floral, woody musk | < 1 |

| (4R,7R)-Galaxolide | Weak or odorless | Not specified |

| (4R,7S)-Galaxolide | Weak or odorless | Not specified |

Table 1: Odor characteristics and detection thresholds of hexamethylindanopyran stereoisomers.[1]

Biological Significance: Interaction with Olfactory Receptors and Signaling Pathway

The distinct olfactory properties of hexamethylindanopyran stereoisomers are a direct consequence of their differential interactions with specific olfactory receptors (ORs) in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding to an odorant molecule.

Olfactory Receptors for Musk Odors

Research has identified the human olfactory receptor OR5AN1 as a key receptor for musk odors, including macrocyclic and nitromusks.[4] While OR5AN1 responds to some musk compounds, it does not appear to be activated by Galaxolide in vitro.[5] However, genetic variations in the OR5AN1 gene have been associated with differences in the perceived intensity of Galaxolide, suggesting a more complex relationship, possibly involving linkage with other nearby olfactory receptor genes.[5] Another receptor, OR1A1 , has also been identified as a human musk receptor.[6] The stereospecificity of musk perception strongly implies that the binding pockets of these receptors are chiral and can differentiate between the enantiomers of odorant molecules.

Quantitative data on the binding affinities (e.g., dissociation constants, Kd) of the individual hexamethylindanopyran stereoisomers to these specific receptors are not currently available in the public domain.

Olfactory Signaling Pathway

The binding of a musk odorant to its cognate olfactory receptor initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

Figure 1: Generalized Olfactory Signaling Pathway.

Description of the Olfactory Signaling Pathway:

-

Odorant Binding: A musk odorant molecule, such as a potent stereoisomer of hexamethylindanopyran, binds to a specific olfactory receptor (OR) located on the cilia of olfactory sensory neurons.[7]

-

G-protein Activation: This binding event causes a conformational change in the OR, which in turn activates a coupled heterotrimeric G-protein, specifically the olfactory-type G-protein (Golf).[7]

-

Adenylyl Cyclase Activation: The activated α-subunit of Golf dissociates and activates adenylyl cyclase type III (ACIII).[8]

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), leading to an increase in the intracellular concentration of this second messenger.[8]

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the olfactory sensory neuron.[8]

-

Cation Influx and Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions leads to depolarization of the cell membrane.[1]

-

Signal Amplification: The influx of Ca²⁺ further activates Ca²⁺-activated chloride (Cl⁻) channels, resulting in an efflux of Cl⁻ ions, which further depolarizes the membrane, thus amplifying the initial signal.[1]

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential.

-

Signal Transmission to the Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is processed, leading to the perception of the musk odor.[9]

Conclusion

The stereoisomerism of hexamethylindanopyran plays a pivotal role in its olfactory properties, with the (4S,7R) and (4S,7S) isomers being responsible for its characteristic and potent musk scent. This stereospecificity is a clear demonstration of the chiral recognition capabilities of the human olfactory system. While the commercial production of Galaxolide results in a mixture of stereoisomers, the pursuit of more efficient and stereoselective synthetic routes to the olfactorily active isomers remains an active area of research, driven by the desire for fragrances with superior performance.

The separation and analysis of the individual stereoisomers are crucial for both quality control and for furthering our understanding of their specific interactions with olfactory receptors. The general signaling pathway for odor perception, a classic example of a GPCR cascade, provides the molecular framework for how the binding of a single odorant molecule can be translated into a neural signal and ultimately, the perception of a scent.

Further research is needed to fully elucidate the specific binding interactions of each hexamethylindanopyran stereoisomer with their cognate olfactory receptors, including the determination of their binding affinities. Such studies, in conjunction with the development of more efficient stereoselective synthetic methods, will undoubtedly contribute to the design of novel and more potent fragrance molecules in the future. This in-depth understanding of structure-activity relationships is not only critical for the fragrance industry but also provides valuable insights for drug development professionals working with chiral molecules and their interactions with biological receptors.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. researchgate.net [researchgate.net]

- 4. OR5AN1 - ChemCom [chemcom.be]

- 5. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Olfaction and pathway | PPTX [slideshare.net]

An In-depth Technical Guide to (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene (Galaxolide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene, a key stereoisomer of the widely used synthetic musk, Galaxolide. This document delves into its chemical identity, properties, synthesis, and biological activity, with a particular focus on aspects relevant to research and development. While much of the available data pertains to the commercial mixture of Galaxolide isomers, this guide consolidates the specific information available for the potent (4S,7R) isomer and highlights areas for future investigation. The content includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the fields of fragrance science, toxicology, and drug development.

Chemical Identity and Properties

(4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene is one of the four stereoisomers of Galaxolide, a synthetic polycyclic musk. The (4S,7R) and (4S,7S) isomers are recognized as being the most significant contributors to the characteristic clean, sweet, and floral musk odor of the commercial product.[1]

Table 1: Physicochemical Properties of Galaxolide (Isomer Mixture)

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O | [1][2] |

| Molecular Weight | 258.4 g/mol | [1][2] |

| Appearance | Viscous liquid (technical grade) | [3] |

| Melting Point | -20 °C | [1][2] |

| Boiling Point | 330 °C (estimated) | [1] |

| Water Solubility | 1.65-1.99 mg/L at 25 °C | [2] |

| Log K_ow_ | 5.3 - 5.9 | [1][2] |

| Vapor Pressure | 0.073 Pa at 25 °C | [2] |

Synthesis and Manufacturing

The commercial synthesis of Galaxolide typically results in a mixture of its stereoisomers.[3] However, enantioselective synthesis methods have been developed to obtain specific isomers, driven by the desire to produce the most olfactorily active compounds.

General Industrial Synthesis

A common industrial synthesis route involves the reaction of tert-amylene with alpha-methylstyrene to produce 1,1,2,3,3-pentamethylindane. This intermediate is then hydroxyalkylated with propylene oxide via a Friedel-Crafts reaction, followed by cyclization with formaldehyde to yield the Galaxolide structure.[4]

Enantioselective Synthesis of (4S,7R)-Galaxolide

While a detailed, publicly available protocol for the exclusive synthesis of the (4S,7R) isomer is limited, research literature describes methods for the asymmetric synthesis and separation of all four stereoisomers.[5] A key strategy involves the Friedel-Crafts alkylation of 1,1,2,3,3-pentamethylindane with enantiomerically pure (S)-methyloxirane. This is followed by an acid-catalyzed reaction with paraformaldehyde. The resulting diastereomeric pairs can then be separated, for instance, via their tricarbonyl(η6-cyclopenta[g]-2-benzopyran)chromium complexes, to isolate the desired (4S,7R) stereoisomer.[5]

A patented method describes the synthesis of a (4S, 7RS)-Galaxolide mixture. This process involves an asymmetric Hiyama cross-coupling reaction to create a chiral precursor, which is then further reacted to form the final product mixture.[6]

Biological Activity and Mechanism of Action

The primary biological activity of (4S,7R)-Galaxolide is its interaction with olfactory receptors, leading to the perception of a musk scent.

Olfactory Perception

The perception of Galaxolide's scent has been linked to genetic variations in olfactory receptors. A genome-wide association study identified a significant association between the perceived intensity of Galaxolide and single nucleotide polymorphisms in the olfactory receptor gene OR4D6.[7] Another study has also suggested a role for the olfactory receptor OR7D4 in the perception of androstenone, a compound with a scent profile that can be similar to some musks.[8][9] The (4S,7R) and (4S,7S) isomers are the most potent agonists for the responsible olfactory receptors.[1]

Toxicological Profile

The majority of toxicological data is available for the commercial mixture of Galaxolide. Recent assessments have raised concerns about its potential for reproductive toxicity and endocrine disruption.[10]

Table 2: Ecotoxicity of Galaxolide (Isomer Mixture)

| Organism | Endpoint | Value | Reference |

| Fathead minnow (Pimephales promelas) | 36 d NOEC (larval survival and growth) | 0.068 mg/L | [11] |

| Bluegill sunfish (Lepomis macrochirus) | 21 d NOEC (growth) | 0.093 mg/L | [11] |

| Water flea (Daphnia magna) | 21 d NOEC (reproduction) | 0.111 mg/L | [11] |

| Green algae (Pseudokirchneriella subcapitata) | 72 h NOEC (growth) | 0.201 mg/L | [11] |

| Marine copepod (Acartia tonsa) | 5-6 d EC10 (larval development) | 0.0438 mg/L | [11] |

NOEC: No Observed Effect Concentration; EC10: Effect Concentration at 10% inhibition

A study on male rats exposed to Galaxolide showed reduced sperm concentration and motility, increased sperm deformity, and atrophy of the seminiferous tubules.[10] The study also indicated that Galaxolide could affect sex hormone levels and induce oxidative stress.[10] Furthermore, the French Agency for Food, Environmental and Occupational Health & Safety (ANSES) has proposed classifying Galaxolide as a Category 1B reproductive toxicant. In vitro genotoxicity studies using the micronucleus test on human lymphocytes and a human hepatoma cell line did not show genotoxic effects for the Galaxolide mixture.[12]

It is crucial for future research to investigate the toxicological profiles of the individual stereoisomers to determine if the observed effects are attributable to a specific isomer, such as (4S,7R)-Galaxolide.

Experimental Protocols

Chiral Separation of Galaxolide Isomers

Method: Capillary Electrophoresis (CE)[13]

-

System: A capillary electrophoresis instrument with a UV detector.

-

Capillary: Fused-silica capillary.

-

Buffer: CHES buffer (pH 9.0) containing sodium dodecyl sulfate (SDS) as a surfactant.

-

Chiral Selector: A dual cyclodextrin (CD) system containing two neutral CDs is necessary for the simultaneous enantioseparation of multiple polycyclic musks. For individual separation of Galaxolide enantiomers, various separation media can be optimized.

-

Detection: UV absorption at different wavelengths can be utilized to resolve co-eluting peaks.

-

Note: A sweeping strategy can be employed to enhance the sensitivity of the method.[13]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Method: Solid-Phase Extraction (SPE) followed by GC-MS[14]

-

Sample Preparation: Aqueous samples can be pre-concentrated using SPE cartridges.

-

Gas Chromatograph: A GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Note: This method is suitable for the quantification of the total Galaxolide concentration. For enantiomeric separation by GC, a chiral stationary phase is required.[15]

Data Presentation

Spectroscopic Data

Expected Mass Spectrometry Fragmentation:

The EI mass spectrum of Galaxolide is characterized by a molecular ion peak (M⁺) at m/z 258. Key fragment ions would arise from the loss of methyl groups and cleavage of the heterocyclic ring.

Expected ¹H and ¹³C NMR Spectroscopy:

The NMR spectra would be complex due to the number of methyl groups and the stereochemistry. Key signals would include those for the aromatic protons, the methylene protons of the isochromene ring, the methine protons at the chiral centers, and the numerous singlet signals for the methyl groups. Detailed 2D NMR experiments (COSY, HSQC, HMBC) would be necessary for complete assignment.[16][17][18]

Future Directions and Research Opportunities

This technical guide highlights the current knowledge on (4S,7R)-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene. However, there are significant gaps in the scientific literature that present opportunities for future research:

-

Detailed Enantioselective Synthesis: The development and publication of a robust, high-yield enantioselective synthesis protocol for (4S,7R)-Galaxolide would be highly valuable.

-

Receptor Binding Studies: Quantitative binding affinity studies of the individual Galaxolide stereoisomers with olfactory receptors OR4D6 and OR7D4 are needed to elucidate the molecular basis of its potent odor.

-

Isomer-Specific Toxicology: In-depth in vitro and in vivo toxicological studies on the individual stereoisomers are crucial to determine if the adverse effects observed for the commercial mixture are driven by a specific isomer. This includes assessing reproductive toxicity, endocrine-disrupting potential, and other relevant endpoints.

-

Signaling Pathway Elucidation: Further investigation into the downstream signaling cascades activated by the binding of (4S,7R)-Galaxolide to its cognate olfactory receptors would provide a more complete understanding of its mechanism of action.

References

- 1. Galaxolide - Wikipedia [en.wikipedia.org]

- 2. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ScenTree - Galaxolide® (CAS N° 1222-05-5) [scentree.co]

- 5. researchgate.net [researchgate.net]

- 6. CN106632217A - (4S, 7RS)-galaxolide synthesis method - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

- 8. A genome-wide study on the perception of the odorants androstenone and galaxolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OR7D4 olfactory receptor family 7 subfamily D member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Adverse effect of environmental androgenic compounds Galaxolide and Irgacure 369 on the male reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 12. In vitro genotoxicity of polycyclic musk fragrances in the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomeric separation of chiral polycyclic musks by capillary electrophoresis: Application to the analysis of cosmetic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. rosal.web.uah.es [rosal.web.uah.es]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Enduring Legacy of Galaxolide: A Technical Guide

An In-depth Exploration of the Synthesis, Isomeric Landscape, and Historical Significance of a Landmark Synthetic Musk

Introduction

Galaxolide, a synthetic polycyclic musk, has been a cornerstone of the fragrance industry for over half a century. Its clean, sweet, and musky aroma has graced countless consumer products, from fine fragrances to laundry detergents. This technical guide provides a comprehensive overview of the discovery, history, and chemical intricacies of Galaxolide and its isomers. It is intended for researchers, scientists, and professionals in drug development and fragrance chemistry who seek a deeper understanding of this commercially significant aroma chemical.

Discovery and Historical Development

The journey of Galaxolide began in the laboratories of International Flavors & Fragrances (IFF) in the 1960s. Building upon the work of M.G.J. Beets on the osmophoric groups of polycyclic musks, chemists L.G. Heeringa and R.I. Bell sought to create a more stable and hydrophobic synthetic musk. Their research culminated in the first synthesis of Galaxolide in 1965, with a patent granted in 1967.

Commercialized by IFF, Galaxolide quickly gained traction in the fragrance industry. Its versatility and affordability, coupled with its desirable olfactory profile, led to its widespread adoption. By the late 1980s, Galaxolide had become one of the most produced fragrance ingredients globally.

Timeline of Key Events

Caption: A timeline of the key milestones in the discovery and commercialization of Galaxolide.

Physicochemical Properties and Isomerism

Galaxolide, with the chemical name 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB), is a viscous liquid at room temperature. It is a complex mixture of stereoisomers due to the presence of two chiral centers at the C4 and C7 positions. This results in four possible stereoisomers: (4R,7R), (4R,7S), (4S,7R), and (4S,7S).

The olfactory properties of Galaxolide are highly dependent on its isomeric composition. The (4S,7R) and (4S,7S) isomers are known to possess the most potent and desirable musk odor.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆O | [1][2] |

| Molecular Weight | 258.4 g/mol | [1][2] |

| CAS Number | 1222-05-5 | [1][2] |

| Appearance | Colorless to pale yellow viscous liquid | [2][3] |

| Boiling Point | ~330 °C | [1] |

| Melting Point | -20 °C | [1] |

| log Kow | 5.3 - 5.9 | [1] |

Odor Thresholds of Isomers

| Isomer | Odor Description | Odor Threshold (ng/L air) | Reference |

| (4S,7R) | Strong, clean, musky | < 1 | [1] |

| (4S,7S) | Strong, clean, musky | < 1 | [1] |

| (4R,7S) | Weak, musky | - | |

| (4R,7R) | Weak, musky | - |

Experimental Protocols: Synthesis of Galaxolide

The commercial synthesis of Galaxolide is a multi-step process that typically starts from the alkylation of an indane derivative. The following is a generalized protocol based on published literature and patents.

Synthesis of 1,1,2,3,3-Pentamethylindane (Intermediate)

Reactants:

-

α-Methylstyrene

-

tert-Amyl alcohol (or isoamylene)

-

Acid catalyst (e.g., sulfuric acid, phosphoric acid)

Procedure:

-

α-Methylstyrene and tert-amyl alcohol are reacted in the presence of an acid catalyst.

-

The reaction mixture is stirred at a controlled temperature (e.g., 35°C) for several hours (e.g., 6 hours).[4]

-

The resulting crude product, pentamethylindane, is then purified.

Hydroxyalkylation of Pentamethylindane

Reactants:

-

1,1,2,3,3-Pentamethylindane

-

Propylene oxide

-

Lewis acid catalyst (e.g., aluminum chloride)

-

Solvent (e.g., dichloromethane)

Procedure:

-

Pentamethylindane is dissolved in a suitable solvent.

-

The solution is cooled to a low temperature (e.g., -20 to -15°C).[4]

-

A Lewis acid catalyst, such as aluminum chloride, is added.

-

Propylene oxide is then added dropwise while maintaining the low temperature.

-

The reaction is allowed to proceed for several hours (e.g., 5 hours).[4]

-

The reaction is quenched, and the resulting hexamethylindanol is isolated and purified.

Cyclization to Galaxolide

Reactants:

-

Hexamethylindanol

-

Formaldehyde (or paraformaldehyde)

-

Acid catalyst

Procedure:

-

Hexamethylindanol is reacted with formaldehyde in the presence of an acid catalyst.

-

This final cyclization step forms the pyran ring of the Galaxolide molecule.

-

The crude Galaxolide is then purified to yield the final product.

Caption: A simplified workflow of the commercial synthesis of Galaxolide.

Olfactory Signaling Pathway

The perception of musk odors, including that of Galaxolide, is initiated by the binding of the odorant molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

The human olfactory receptor OR5AN1 has been identified as a key receptor for macrocyclic and nitro-musks.[5] However, the perception of polycyclic musks like Galaxolide is more complex, and other receptors are likely involved.

The general olfactory signaling pathway is as follows:

-

Odorant Binding: A musk molecule binds to an olfactory receptor (a GPCR).

-

G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, specifically the Gαolf subunit (GNAL). This causes the Gαolf subunit to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the olfactory sensory neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Caption: The olfactory signal transduction pathway for musk odorants.

Production and Market Significance

Galaxolide has been a high-production-volume chemical for decades. Its cost-effectiveness and versatile scent profile have cemented its place in a vast array of consumer goods.

Historical Production and Usage Data

| Year/Period | Region/Scope | Production/Usage Volume (Metric Tons) | Reference |

| 1987-2000 | Global | Doubled | [6] |

| 1988 | Global | > 6,000 | [7] |

| 1996 | Worldwide | ~5,600 (polycyclic musks, mainly Galaxolide and Tonalide) | |

| 2000 | Worldwide | ~4,000 (polycyclic musks) | [3] |

| 2011 | North America | 1,500 - 2,000 | [6] |

| 2014-2018 | Nordic Countries | 22 (average annual) | [8] |

| 2016 | USA | 454 - 4,536 | [8] |

| - | EU | 1,000 - 10,000 (annual) | [8] |

Conclusion

From its discovery in the 1960s to its present-day status as a widely used fragrance ingredient, Galaxolide has had a profound impact on the chemical and fragrance industries. Its complex stereochemistry, with specific isomers dictating its sought-after olfactory properties, continues to be an area of interest for chemists. The synthesis of Galaxolide, a multi-step industrial process, has been refined over the years to meet global demand. Understanding the olfactory signaling pathway that allows us to perceive its characteristic musk scent provides valuable insights into the broader field of chemosensation. Despite the emergence of new fragrance molecules, the enduring legacy of Galaxolide is a testament to its remarkable properties and its integral role in the world of scent.

References

- 1. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iff.com [iff.com]

- 3. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]

- 4. Synthesis of Galaxolide - Master's thesis - Dissertation [dissertationtopic.net]

- 5. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]

- 6. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 7. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

Olfactory Properties of (4S,7R)-Hexamethylindanopyran Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory properties of the enantiomers of 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene, a synthetic musk fragrance commonly known as Galaxolide®. It delves into the distinct odor characteristics of its stereoisomers, with a particular focus on the potent (4S,7R) enantiomer. This document summarizes key quantitative data, outlines detailed experimental protocols for synthesis and olfactory analysis, and visualizes the relevant biological signaling pathways. The stereospecificity of its potent musk odor highlights the chiral nature of olfactory perception and provides a valuable case study for fragrance research and development.

Introduction

1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]isochromene is a widely used polycyclic musk in the fragrance industry, valued for its clean, sweet, and persistent musk scent.[1] The commercial product, often referred to by the trade name Galaxolide®, is a mixture of stereoisomers.[1][2] The molecule possesses two chiral centers at the C4 and C7 positions, giving rise to four possible stereoisomers: (4S,7R), (4S,7S), (4R,7S), and (4R,7R).[2] Crucially, the olfactory properties of these enantiomers and diastereomers differ significantly, with the desired musk aroma being almost exclusively attributed to the (4S)-configured isomers.[3] This stereoselectivity in odor perception underscores the importance of chirality in the interaction between odorant molecules and olfactory receptors.

This guide will explore the synthesis, olfactory characterization, and biological reception of these enantiomers, providing a technical resource for researchers in olfaction science, fragrance chemistry, and related fields.

Quantitative Olfactory Data

The olfactory potency and character of the hexamethylindanopyran enantiomers are markedly different. The (4S)-enantiomers are responsible for the characteristic and powerful musk odor, while the (4R)-enantiomers are significantly weaker or possess different scent profiles.[3]

| Stereoisomer | Configuration | Odor Description | Odor Threshold (in air) |

| (-)-(4S,7R) | cis | Powerful, typical musk odor | ≤ 1 ng/L[2] |

| (-)-(4S,7S) | trans | Musky odor with dry aspects; slightly less powerful than (4S,7R) | ≤ 1 ng/L[2] |

| (+)-(4R,7S) | cis | Very weak, mainly fruity odor | Not specified |

| (+)-(4R,7R) | trans | Weak, musky, uncharacteristic odor | Not specified |

Experimental Protocols

Enantioselective Synthesis of Hexamethylindanopyran Enantiomers

The synthesis of specific hexamethylindanopyran enantiomers is crucial for studying their individual olfactory properties. While the industrial production of Galaxolide® often results in a mixture of isomers, targeted enantioselective synthesis routes have been developed. A common strategy involves the asymmetric synthesis of the chiral intermediate, (S)-2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, which can then be cyclized to yield the desired (4S)-configured products.

A representative, though not fully detailed, synthetic approach is outlined below.[4]

Step 1: Friedel-Crafts Alkylation of 1,1,2,3,3-Pentamethylindane with Propylene Oxide

This step creates the alcohol precursor to the final cyclized product.

-

Reactants: 1,1,2,3,3-pentamethylindane, propylene oxide.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃).

-

Solvent: A suitable inert solvent, for example, a chlorinated hydrocarbon like dichloromethane or an alkane like isooctane.

-

General Procedure: A solution of 1,1,2,3,3-pentamethylindane and propylene oxide is slowly added to a stirred slurry of the Lewis acid catalyst in the solvent at a low temperature (e.g., -10°C to -5°C) to control the exothermic reaction. The reaction is then quenched, typically by pouring it into ice water. The organic layer is separated, washed, and neutralized. The resulting product, 2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, is then purified, for instance, by distillation.

Step 2: Cyclization with Formaldehyde

The alcohol intermediate is reacted with formaldehyde to form the pyran ring.

-

Reactants: 2-(1,1,2,3,3-pentamethylindan-5-yl)propan-1-ol, paraformaldehyde.

-

Catalyst: An acid catalyst.

-

General Procedure: The alcohol intermediate is reacted with paraformaldehyde in the presence of an acid catalyst. The reaction is heated to drive the cyclization. After the reaction is complete, the mixture is worked up to isolate and purify the final hexamethylindanopyran product.

For enantioselective synthesis, a chiral catalyst or a chiral auxiliary would be employed in the key bond-forming steps to favor the formation of the desired (S)-alcohol intermediate.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to determine the odor activity of individual volatile compounds in a mixture.[5] The effluent from the gas chromatograph is split, with one portion going to a conventional detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained assessor evaluates the odor.

Sample Preparation and Dilution:

-

For potent odorants like the (4S)-hexamethylindanopyran enantiomers, a dilution-to-threshold method is often employed.[5]

-

A stock solution of the enantiomerically pure compound is prepared in a suitable solvent.

-

A series of stepwise dilutions (e.g., 1:2, 1:10) is made from the stock solution.

-

Each dilution is then analyzed by GC-O until a concentration is reached where the odor is no longer detectable by the assessor. This determines the odor threshold.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a chiral capillary column to separate the enantiomers. A common choice for chiral separations are columns coated with cyclodextrin derivatives.

-

Column Selection: The choice of a specific chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin) is critical and often requires screening to achieve optimal separation of the target enantiomers.

-

Injector: A split/splitless injector is typically used.

-

Oven Temperature Program: The temperature program is optimized to achieve baseline separation of the enantiomers. This often involves a slow temperature ramp.

-

Carrier Gas: Helium or hydrogen is commonly used.

-

Olfactometry Port: The transfer line to the sniffing port is heated to prevent condensation of the analytes. A humidified air stream is often mixed with the effluent to prevent nasal dehydration of the assessor.

-

Data Collection: The assessor records the retention time, odor quality, and odor intensity for each detected odor event.

Visualization of Key Pathways and Workflows

Olfactory Signal Transduction Pathway

The perception of the musk odor of (4S,7R)-hexamethylindanopyran is initiated by its binding to specific olfactory receptors in the nasal epithelium. This binding event triggers an intracellular signaling cascade that ultimately leads to the transmission of a neural signal to the brain. The human olfactory receptor OR5AN1 has been identified as a receptor for some musk compounds.[6][7]

Caption: Olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for GC-O Analysis

The determination of the olfactory properties of the hexamethylindanopyran enantiomers follows a systematic workflow, from sample preparation to data analysis.

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Logical Relationship of Hexamethylindanopyran Enantiomers and Odor

The relationship between the stereochemistry of hexamethylindanopyran and its perceived odor demonstrates a clear structure-activity relationship.

Caption: Relationship between stereoisomers and olfactory perception.

Conclusion

The olfactory properties of hexamethylindanopyran enantiomers provide a compelling example of stereospecificity in odor perception. The potent and desirable musk fragrance is almost exclusively associated with the (4S)-configured enantiomers, (4S,7R) and (4S,7S), which exhibit remarkably low odor thresholds. In contrast, their (4R) counterparts are significantly less potent and possess different odor characteristics. This dramatic difference in olfactory perception highlights the chiral recognition capabilities of human olfactory receptors. The methodologies of enantioselective synthesis and gas chromatography-olfactometry are indispensable tools for the individual characterization of these stereoisomers. A thorough understanding of these structure-odor relationships is paramount for the targeted design and synthesis of novel fragrance ingredients and for advancing our fundamental knowledge of the molecular mechanisms of olfaction.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rosal.web.uah.es [rosal.web.uah.es]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. SETAC North America 42nd Annual Meeting [setac.confex.com]

Bioaccumulation Potential of (4S,7R)-Hexamethylindanopyran (HHCB) in Aquatic Ecosystems: A Technical Review

Executive Summary: This technical guide provides a comprehensive analysis of the bioaccumulation potential of (4S,7R)-Hexamethylindanopyran, a key stereoisomer of the synthetic musk compound commonly known as HHCB or Galaxolide. Due to its widespread use in consumer products, HHCB is continuously released into aquatic environments. Its physicochemical properties—notably a high octanol-water partition coefficient (Log K_ow_) and low water solubility—indicate a strong tendency to partition from the water column into the lipid tissues of aquatic organisms. Experimental data confirms this potential, with Bioconcentration Factor (BCF) values in various fish species frequently exceeding thresholds for bioaccumulative substances. This document summarizes the key quantitative data, details the standard experimental protocols for BCF determination, and illustrates the underlying mechanisms and experimental workflows through diagrams as specified.

Introduction

1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta-γ-2-benzopyran (HHCB), commercially known as Galaxolide, is a polycyclic synthetic musk widely used as a fragrance ingredient in personal care products, detergents, and air fresheners. HHCB is a mixture of stereoisomers, with the (4S,7R) and (4S,7S) forms being the most powerful odorants.[1][2] Its extensive use and subsequent discharge into wastewater systems lead to its persistent presence in aquatic environments.[3][4] The compound's chemical structure results in significant lipophilicity and resistance to degradation, raising concerns about its potential to accumulate in aquatic life.[5][6] This document synthesizes the available scientific data on the bioaccumulation of HHCB, with a focus on its most relevant isomer, (4S,7R)-Hexamethylindanopyran, to inform researchers and drug development professionals.

Physicochemical Properties and Environmental Fate

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties. For HHCB, the most critical parameters are its octanol-water partition coefficient (K_ow_) and its persistence.

-

Octanol-Water Partition Coefficient (Log K_ow_): This value measures a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. HHCB exhibits a high Log K_ow_ value, generally reported to be around 5.5 (with a range of 5.3 to 5.9).[1][7] According to the Stockholm Convention, chemicals with a Log K_ow_ greater than 5 are considered to have a high potential for bioaccumulation.[8]

-

Persistence: HHCB is not readily biodegradable and is considered moderately persistent in the environment.[3][5] This persistence allows for prolonged exposure and uptake by aquatic organisms.

These properties cause HHCB to partition from water into organic-rich compartments, including sediment and the lipid tissues of aquatic organisms.[3]

Quantitative Bioaccumulation Data

The bioaccumulation of HHCB in aquatic organisms is quantified primarily by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A summary of key quantitative data is presented below.

| Parameter | Species | Value | Finding | Reference(s) |

| Log K_ow_ | N/A | 5.3 - 5.9 | High Lipophilicity | [1][7] |

| BCF | Fish (General) | 600 - 1,600 L/kg | Bioaccumulative | [1] |

| BCF | Fish (General) | 1,500 - 5,000 L/kg | Considered Bioaccumulative | [5] |

| BCF | Zebra fish (Danio rerio) | 620 L/kg | Moderate Bioaccumulation | [3] |

| BCF | Bluegill sunfish (Lepomis macrochirus) | 1,584 L/kg | High Bioaccumulation | [3] |

| BCF | Eel (Anguilla anguilla) | 862 L/kg | Moderate Bioaccumulation | [3] |

| BCF | Blackworm (Lumbriculus variegatus) | 2,692 L/kg | Very High Bioaccumulation | [9] |

| BCF | Midge (Chironomus riparius) | 85 L/kg | Low Bioaccumulation | [9] |

| Aquatic Toxicity | General | LC50 < 0.1 mg/L (Chronic) | Toxic to aquatic life | [5] |

| Aquatic Toxicity | Fathead Minnow (Pimephales promelas) | NOEC (35-day) = 0.068 mg/L | Chronic Effects at Low Concentrations | [10] |

| Aquatic Toxicity | Daphnia magna | NOEC (21-day) = 0.111 mg/L | Chronic Reproductive Effects | [10][11] |

Note: BCF values can vary significantly between species due to differences in lipid content, metabolic capacity, and exposure routes.[3][9] While some regulatory bodies have determined HHCB does not meet the full criteria for a Persistent, Bioaccumulative, and Toxic (PBT) substance, other assessments, such as the EPA's PBT Profiler and GreenScreen®, classify it as a chemical of high concern due to its persistence and bioaccumulation properties.[1][6]

Experimental Protocol for Bioaccumulation Assessment: OECD Guideline 305

The standard method for determining the BCF in fish is the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure."[12][13][14] This protocol provides a robust framework for assessing how a chemical is taken up and eliminated by fish.

Methodology Overview:

-

Test Organisms: The test is typically performed with fish species such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Bluegill Sunfish (Lepomis macrochirus).[12] Only healthy, disease-free fish are used.

-

Test System: A flow-through system is preferred to maintain a constant concentration of the test substance in the water.[12][14]

-

Uptake Phase: For a defined period, typically 28 days, fish are exposed to a specific, low concentration of the test substance (HHCB) dissolved in the water.[14][15]

-

Depuration Phase: Following the uptake phase, the fish are transferred to a clean, identical medium free of the test substance for a subsequent period to measure the rate of elimination (depuration).[12][15] A depuration phase is always required unless uptake is insignificant.[15]

-

Sampling: Samples of fish tissue and water are collected at regular intervals throughout both the uptake and depuration phases.[13]

-

Chemical Analysis: The concentration of HHCB in the collected samples is quantified using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

-

BCF Calculation: The BCF is calculated as the concentration of HHCB in the fish (C_f_) divided by its concentration in the water (C_w_) at steady-state. Alternatively, a kinetic BCF (BCF_K_) can be calculated from the uptake and depuration rate constants.[12][16] The final BCF value is often normalized to a standard fish lipid content of 5%.[15]

Mechanisms of Action and Metabolism

The bioaccumulation of HHCB is exacerbated by its slow rate of metabolism in many aquatic organisms. While not completely inert, HHCB undergoes limited biotransformation.

-

Metabolic Pathways: Studies in European sea bass (Dicentrarchus labrax) have shown that HHCB can be actively metabolized, with both the parent compound and a hydroxylated metabolite detected in bile.[17] This suggests that Phase I metabolism via cytochrome P450 enzymes is a relevant pathway. Other potential biotransformation processes in algae include methoxylation, methylation, and demethylation.[18]

-

Endocrine Disruption: HHCB is listed as a suspected endocrine disruptor.[5] Research indicates it can act as a weak inhibitor of oxyandrogen synthesis in the gonads of male fish.[17] Mechanistic studies also suggest HHCB may interfere with steroid hormone receptors and membrane transporters that are responsible for expelling xenobiotics from cells.[3]

References

- 1. Galaxolide - Wikipedia [en.wikipedia.org]

- 2. Hexamethylindanopyran, (4S,7S)- | 172339-62-7 | Benchchem [benchchem.com]

- 3. epa.gov [epa.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Hexamethylindanopyran - Descrizione [tiiips.com]

- 6. womensvoices.org [womensvoices.org]

- 7. Galaxolide | C18H26O | CID 91497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. Environmental risk assessment for the polycyclic musks, AHTN and HHCB. II. Effect assessment and risk characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 13. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. Metabolism of the polycyclic musk galaxolide and its interference with endogenous and xenobiotic metabolizing enzymes in the European sea bass (Dicentrarchus labrax) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Human Exposure Pathways to Hexamethylindanopyran from Consumer Products

Hexamethylindanopyran, a synthetic polycyclic musk commercially known as Galaxolide (HHCB), is a ubiquitous fragrance ingredient found in a vast array of consumer products, from personal care items to household cleaners.[1][2] Its widespread use and persistence in the environment have led to measurable human exposure. This technical guide provides an in-depth analysis of the primary human exposure pathways to Hexamethylindanopyran, presenting quantitative data, detailed experimental protocols, and logical visualizations to support researchers, scientists, and drug development professionals in understanding and assessing the potential human health implications of this compound.

Primary Exposure Pathways

Human exposure to Hexamethylindanopyran predominantly occurs through three main routes: dermal contact, inhalation, and oral ingestion. The Research Institute for Fragrance Materials (RIFM) utilizes the Creme RIFM Aggregate Exposure Model, a probabilistic model based on real-world consumer habits, to estimate the combined exposure from these pathways.[3]

Caption: Primary human exposure pathways to Hexamethylindanopyran.

Dermal Exposure: The Dominant Pathway

Direct contact with skin is considered the most significant route of human exposure to Hexamethylindanopyran due to its inclusion in a wide variety of personal care products.

Quantitative Data

The concentration of Hexamethylindanopyran varies significantly across different product types.

| Product Category | Typical Fragrance Concentration (%) |

| Perfumes & Eau de Parfum | 10 - 30 |

| Eau de Toilette & Colognes | 3 - 9 |

| Creams, Lotions, Shampoos | 0.2 - 1 |

| Deodorants & Antiperspirants | 1 - 3 |

| Data sourced from COSMILE Europe database.[2] |

A key factor in systemic exposure via the dermal route is the rate of absorption. An in vitro study utilizing human skin demonstrated a dermal absorption value of 5.16% for Hexamethylindanopyran.[3]

Experimental Protocol: In Vitro Dermal Absorption (OECD 428)

The assessment of dermal absorption is typically conducted following the OECD Guideline 428, utilizing a Franz diffusion cell apparatus.

Caption: Workflow for OECD 428 dermal absorption study.

Methodology Details:

-

Skin Samples: Split-thickness human skin (200-400 µm) is preferred to ensure consistency.[4]

-

Diffusion Cell: Static or flow-through Franz diffusion cells are used, with the skin membrane separating the donor and receptor chambers.[5]

-

Test Substance Application: The test substance is applied to the epidermal surface in a formulation relevant to consumer use, typically at a dose of 1-10 µl/cm² for liquids.[6]

-

Receptor Fluid: The receptor fluid in the lower chamber is maintained at 32°C to mimic physiological conditions and is continuously stirred.[4]

-

Analysis: The concentration of the test substance in the receptor fluid, on the skin surface, and within the skin layers is quantified at the end of the exposure period to perform a mass balance calculation.[4]

Inhalation Exposure: A Significant Secondary Route

The use of Hexamethylindanopyran in spray products, such as air fresheners, deodorants, and hairsprays, leads to the generation of aerosols and subsequent inhalation exposure.

Quantitative Data

Specific quantitative data for airborne concentrations of Hexamethylindanopyran from various consumer products are not extensively available in the public domain. However, the RIFM aggregate exposure model does account for the inhalation route in its overall exposure assessments.[3] For local respiratory effects, the exposure to Hexamethylindanopyran has been evaluated against the Threshold of Toxicological Concern (TTC) and found to be below the TTC of 0.47 mg/day for a Cramer Class III material.

Experimental Protocol: Inhalation Exposure Assessment

The evaluation of inhalation exposure often involves simulated use studies in controlled environmental chambers.

Caption: General workflow for assessing inhalation exposure.

Methodology Considerations:

-

Chamber Conditions: Temperature, humidity, and air exchange rates are controlled to simulate a typical indoor environment.[7]

-

Product Use Simulation: The manner of product use (e.g., spray duration, distance from surfaces) is standardized to ensure reproducibility.[7]

-